Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
“Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate” is a compound that belongs to the class of nitrogen-linked heterocyclic compounds known as pyrazoles . Pyrazoles have a long history of application in agrochemical and pharmaceutical industries . They are known to display a wide range of biological activities, including anti-tumor, anti-bacterial, anti-microbial, anti-fungal, anti-inflammatory, analgesic, anti-depressant, anti-convulsant, anti-pyretic, anti-parasitic, anti-malarial, anti-tumor, and anti-viral activities .
Synthesis Analysis
The synthesis of various biologically important heterocyclic compounds, including “this compound”, is described via a tandem Knoevengel-cyclo condensation reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Chemical Reactions Analysis
The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold, which includes “this compound”, is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .Physical and Chemical Properties Analysis
“this compound” appears as a white powder. It has a melting point of 161–162°C. Its IR spectrum shows peaks at 3463, 3312, 3104, 2985, 1719, 1600, 1481, 1254, 1134, 1118, 1083 cm-1 .Scientific Research Applications
Heterocyclic Compound Synthesis
Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds due to its reactivity and functionality. It is valuable in creating a wide range of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity allows for mild reaction conditions, facilitating the generation of versatile cynomethylene dyes from precursors like amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).
Therapeutic Applications
The pyrazoline derivatives, including those derived from this compound, have shown a broad spectrum of biological activities, making them a subject of interest in therapeutic research. These derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The significant pharmacological effects and the potential for developing high-efficacy drugs with reduced microbial resistance highlight the medical significance of these compounds (Shaaban et al., 2012).
Anticancer Agent Development
Knoevenagel condensation products, derived from this compound, play a crucial role in the development of anticancer agents. This reaction is instrumental in generating α, β‐unsaturated ketones/carboxylic acids, leading to the development of molecules with significant anticancer activity. The diversity of the chemical structures accessible through this pathway enables the targeting of various cancer mechanisms, underscoring the compound's potential in cancer drug discovery (Tokala et al., 2022).
Future Directions
The study of pyrazole derivatives, including “Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate”, is significant due to their wide applications in pharmaceutical and agrochemical industries . Future research may focus on developing new synthetic methodologies for these compounds and exploring their pharmacological activities .
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which share a similar structure, have been found to interact with a broad range of targets, contributing to their diverse biological activities .
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
methyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-3-2-4-8(5-7)15(17)18/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCTUZBXCHAVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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